molecular formula C7H10Cl3N3S B13456445 ({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride

({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride

Cat. No.: B13456445
M. Wt: 274.6 g/mol
InChI Key: PFSVDRXSLVNMQM-UHFFFAOYSA-N
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Description

({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride is a chemical compound with the molecular formula C7H8ClN3S. It is a derivative of imidazo[2,1-b][1,3]thiazole, a heterocyclic compound containing both nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride typically involves the reaction of 6-chloroimidazo[2,1-b][1,3]thiazole with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, ({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound has been studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, making it a candidate for further development in cancer therapy .

Medicine

In medicine, the compound’s potential therapeutic applications are being explored. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of diseases such as cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and nanotechnology .

Mechanism of Action

The mechanism of action of ({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Properties

Molecular Formula

C7H10Cl3N3S

Molecular Weight

274.6 g/mol

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamine;dihydrochloride

InChI

InChI=1S/C7H8ClN3S.2ClH/c1-9-4-5-6(8)10-7-11(5)2-3-12-7;;/h2-3,9H,4H2,1H3;2*1H

InChI Key

PFSVDRXSLVNMQM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=C2N1C=CS2)Cl.Cl.Cl

Origin of Product

United States

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